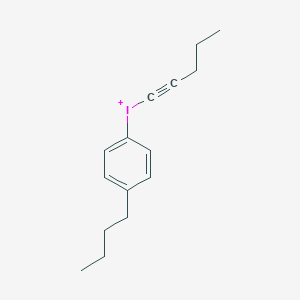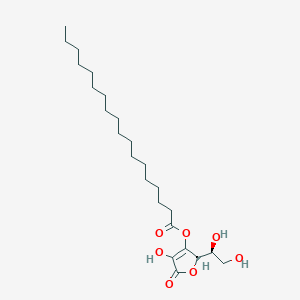
Fibrostatin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fibrostatin E is a naturally occurring compound that belongs to the class of N-acyl-L-amino acids. It is a metabolite produced by the bacterium Streptomyces catenulae. The compound has garnered interest due to its potential biological activities, including antifibrotic and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
Fibrostatin E can be synthesized through the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane. This reaction is catalyzed by acetic acid . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve fermentation processes using Streptomyces catenulae, followed by extraction and purification steps. Optimization of fermentation conditions, such as nutrient media, temperature, and pH, would be crucial for maximizing yield.
化学反应分析
Types of Reactions
Fibrostatin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and hydroxymethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
科学研究应用
Fibrostatin E has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its role in inhibiting prolyl hydroxylase, an enzyme involved in collagen synthesis.
Medicine: Investigated for its antifibrotic and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cells.
作用机制
Fibrostatin E exerts its effects by inhibiting prolyl hydroxylase, an enzyme that plays a crucial role in collagen synthesis. By inhibiting this enzyme, this compound can reduce fibrosis, making it a potential antifibrotic agent. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .
相似化合物的比较
Similar Compounds
Fibrostatin A: Another metabolite from Streptomyces catenulae with similar antifibrotic properties.
Fibrostatin B: Known for its anticancer activities.
Fibrostatin C: Exhibits both antifibrotic and anticancer properties.
Uniqueness
Fibrostatin E is unique due to its specific structure, which includes a hydroxymethyl group at the naphthoquinone core. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development .
属性
CAS 编号 |
91776-44-2 |
|---|---|
分子式 |
C18H19NO8S |
分子量 |
409.4 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[[1-hydroxy-7-(hydroxymethyl)-3-methoxy-5,8-dioxonaphthalen-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO8S/c1-8(21)19-12(18(25)26)7-28-6-11-14(27-2)4-10-13(22)3-9(5-20)16(23)15(10)17(11)24/h3-4,12,20,24H,5-7H2,1-2H3,(H,19,21)(H,25,26)/t12-/m0/s1 |
InChI 键 |
XMGJRXDFMZYRQG-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)CO)OC)C(=O)O |
规范 SMILES |
CC(=O)NC(CSCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)CO)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
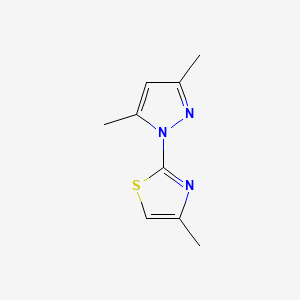

![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
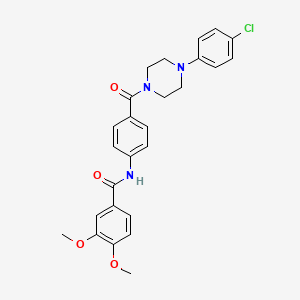
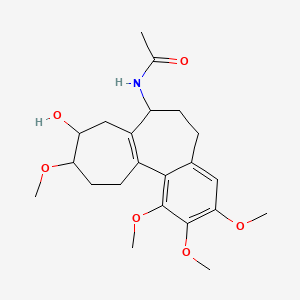
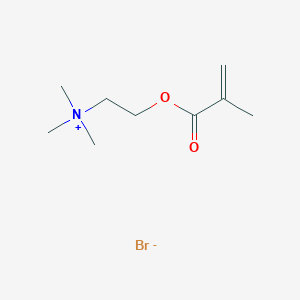

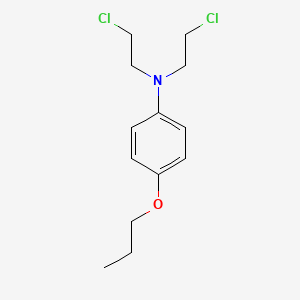
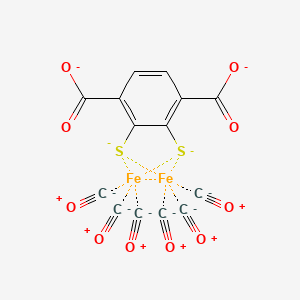
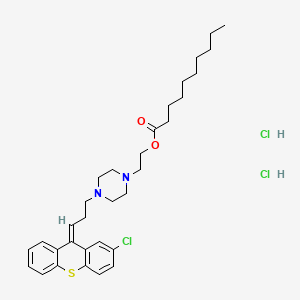
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
